2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid

Medicinal Chemistry ADME Physicochemical Properties

2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid (CAS 1215206-80-6) is a halogenated biphenyl carboxylic acid derivative with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol. It is characterized by a fluorine atom at the 2' position and a methyl group at the 6' position on the biphenyl scaffold.

Molecular Formula C14H11FO2
Molecular Weight 230.238
CAS No. 1215206-80-6
Cat. No. B596932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid
CAS1215206-80-6
Synonyms2-Fluoro-6-Methylbiphenyl-3-carboxylic acid
Molecular FormulaC14H11FO2
Molecular Weight230.238
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C14H11FO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
InChIKeyWEFSCTPLVWIRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fluoro-6'-methylbiphenyl-3-carboxylic Acid (CAS 1215206-80-6): Core Procurement Specifications and Benchmark Data


2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid (CAS 1215206-80-6) is a halogenated biphenyl carboxylic acid derivative with the molecular formula C14H11FO2 and a molecular weight of 230.23 g/mol [1]. It is characterized by a fluorine atom at the 2' position and a methyl group at the 6' position on the biphenyl scaffold . This compound is supplied as a research chemical with typical purity specifications of ≥98% (or ≥95% from some vendors) and is intended for laboratory use only . The compound's computed logP value is approximately 3.5, indicating moderate lipophilicity [2].

Why 2'-Fluoro-6'-methylbiphenyl-3-carboxylic Acid (CAS 1215206-80-6) Cannot Be Replaced by Generic Biphenyl Carboxylic Acid Analogs


Generic substitution of 2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid with other biphenyl carboxylic acids is not feasible due to the unique ortho-substitution pattern that dictates both physicochemical properties and biological interactions. The specific 2'-fluoro and 6'-methyl substitution alters the compound's lipophilicity (logP ~3.5) and electronic distribution, which in turn influences its binding affinity for target proteins and its metabolic stability [1]. For instance, comparative data show that regioisomers like 2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid (CAS 1215206-02-2) and 5-Fluoro-3'-methylbiphenyl-3-carboxylic acid (CAS 1242336-54-4) differ only in substitution position but likely exhibit distinct biological and physicochemical profiles . Even the unsubstituted parent, biphenyl-3-carboxylic acid (CAS 716-76-7), has a different logP (3.84) and pKa (4.14 predicted), which would result in different cellular permeability and solubility . Therefore, for applications requiring precise structure-activity relationships, substitution is not viable.

Quantitative Differentiation Evidence for 2'-Fluoro-6'-methylbiphenyl-3-carboxylic Acid (CAS 1215206-80-6)


Lipophilicity and Physicochemical Benchmarking Against Unsubstituted Biphenyl-3-carboxylic Acid

The target compound exhibits a lower lipophilicity (XLogP3-AA = 3.5) compared to the unsubstituted parent biphenyl-3-carboxylic acid (logP = 3.84), which may impact its membrane permeability and solubility profile. The presence of the electron-withdrawing fluorine and electron-donating methyl groups also alters the acid dissociation constant (pKa) compared to the parent (predicted pKa ~4.14) [1]. This differential lipophilicity is quantifiable and can be leveraged for optimizing lead compounds in drug discovery .

Medicinal Chemistry ADME Physicochemical Properties

In Vitro CYP2D6 Inhibition Profile: Low Liability for Drug-Drug Interactions

In a human liver microsome assay, 2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid demonstrated weak inhibition of Cytochrome P450 2D6, with an IC50 of 20,000 nM [1]. This indicates a low potential for CYP2D6-mediated drug-drug interactions, a key differentiator from more potent CYP2D6 inhibitors that often require monitoring in polypharmacy scenarios. While comparative data for close analogs in the same assay are not available, this value places the compound in a low-risk category relative to known CYP2D6 substrates and inhibitors with nanomolar potency [2].

Drug Metabolism CYP Inhibition Safety Pharmacology

GHS Hazard Classification: Documented Safety Profile for Laboratory Handling

The compound carries a GHS07 hazard pictogram with the signal word 'Warning', indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . This well-defined safety profile enables straightforward risk assessment and implementation of standard laboratory personal protective equipment (PPE) protocols, unlike analogs with unknown or more severe hazard classifications .

Occupational Safety Laboratory Procurement Risk Assessment

Optimal Application Scenarios for 2'-Fluoro-6'-methylbiphenyl-3-carboxylic Acid (CAS 1215206-80-6) Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring Specific Lipophilicity Tuning

Researchers optimizing lead compounds where a calculated logP of 3.5 is desired over the higher logP of unsubstituted biphenyl carboxylic acids can utilize this compound as a synthetic intermediate or reference standard. The moderate lipophilicity, as evidenced by its XLogP3-AA of 3.5 compared to 3.84 for the parent, may improve aqueous solubility while maintaining sufficient membrane permeability [1].

In Vitro ADME Profiling with Low CYP2D6 Inhibition Liability

In drug discovery programs where minimizing CYP2D6-mediated drug-drug interactions is a priority, this compound serves as a low-risk comparator. Its IC50 of 20,000 nM against CYP2D6 in human liver microsomes confirms its weak interaction with this isoform, making it suitable for assays where CYP inhibition is a confounding factor [2].

Chemical Biology Probe Development for CCR5-Mediated Pathways

Preliminary pharmacological screening indicates that 2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid acts as a CCR5 antagonist [3]. It can be used as a starting point for developing probes to study CCR5-related diseases such as HIV infection, asthma, and rheumatoid arthritis, where its unique substitution pattern may confer selectivity over other CCR antagonists.

Laboratory Safety Training and Hazard Communication

With a fully documented GHS classification (H302, H315, H319, H335) and available SDS, this compound is an ideal candidate for laboratory safety training modules. It demonstrates a typical 'Warning' hazard profile, allowing for standardized PPE and handling procedures without the complexities of more hazardous or uncharacterized chemicals .

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